2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S/c18-12-6-8-13(9-7-12)25-10-15(22)19-17-21-20-16(26-17)11-27(23,24)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEYLHVUCXJWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phenylsulfonylmethyl Group: This step involves the sulfonylation of a suitable intermediate, often using reagents like sulfonyl chlorides.
Attachment of the Chlorophenoxy Group: This is typically done through nucleophilic substitution reactions, where a chlorophenol reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is utilized as:
- Building Block : Serves as a precursor for synthesizing more complex molecules.
- Reagent : Employed in various organic reactions to facilitate the formation of new chemical entities.
Biology
The compound exhibits significant potential in biological research:
- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
- Protein Binding Studies : Investigated for its interactions with proteins that play crucial roles in cellular signaling.
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities:
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
- Anticancer Properties : Inhibits the proliferation of cancer cell lines.
- Anti-inflammatory Effects : Modulates inflammatory pathways through cyclooxygenase (COX) inhibition.
- Anticoagulant Activity : Interacts with factors involved in thrombin formation.
Industry
In industrial applications, this compound may be used for:
- Specialty Chemicals Production : Utilized in the synthesis of chemicals with specific properties.
- Agrochemicals : Potential applications in agricultural products aimed at pest control or growth enhancement.
Anticancer Studies
A recent study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against cancer.
Enzyme Inhibition Research
Another study focused on the enzyme inhibition activity of this compound. It was found to effectively inhibit a target enzyme involved in metabolic processes, highlighting its relevance in drug design and development.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group can act as a pharmacophore, interacting with active sites of enzymes, while the oxadiazole ring may contribute to binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
- Sulfonyl vs. Sulfanyl Groups: The phenylsulfonylmethyl group in the target compound contrasts with sulfanyl (-S-) linkages in derivatives like 2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(methylcarbamoyl)acetamide (). N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-Oxadiazole-2yl-2-sulfanyl Acetamides () exhibit antimicrobial activity, but their sulfanyl groups may confer different pharmacokinetic profiles due to reduced electronegativity .
Aromatic vs. Aliphatic Substituents :
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide () replaces the phenylsulfonyl group with a tetrahydronaphthalenyloxy moiety. This hydrophobic substituent enhances membrane permeability, contributing to its anticancer activity against A549 and C6 cell lines .
Physicochemical Properties
- Melting Points: Derivatives with polar groups (e.g., sulfonyl) typically exhibit higher melting points. For example, 2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () melts at 189–194°C, while Compound 8 () melts at 96°C . The target compound’s phenylsulfonyl group may increase its melting point compared to sulfanyl analogs.
Spectral Data :
Biological Activity
2-(4-chlorophenoxy)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound that has gained attention for its potential biological activities. This compound features a unique structure that includes a chlorophenoxy group, a phenylsulfonylmethyl group, and an oxadiazole ring, which are known to contribute to various pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.
- Anticancer : Inhibiting proliferation of cancer cell lines.
- Anti-inflammatory : Modulating inflammatory pathways through COX inhibition.
- Anticoagulant : Interacting with factors involved in thrombin formation.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfonylmethyl group acts as a pharmacophore that can bind to active sites on enzymes, while the oxadiazole ring enhances binding affinity and specificity. This interaction can modulate biological pathways, leading to therapeutic effects.
Anticancer Activity
A study evaluated the anticancer potential of related oxadiazole derivatives against various cancer cell lines. Notably, compounds similar to this compound demonstrated significant cytotoxicity against the SNB-19 cell line with a percentage growth inhibition (PGI) exceeding 60% at concentrations of 10 µM . This suggests potential for further development as an anticancer agent.
COX Inhibition
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, one derivative exhibited COX-1 and COX-2 inhibition rates of 59.52% and 50.59%, respectively . This dual inhibition could provide therapeutic benefits in treating inflammatory diseases and cancers.
Molecular Docking Studies
Molecular docking studies have illustrated favorable interactions between the compound and target proteins such as COX enzymes. These studies help in understanding the binding affinity and specificity of the compound towards its targets .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
